Dimethyl hexacosanedioate
Overview
Description
Dimethyl hexacosanedioate, also known as Hexacosanedioic acid, dimethyl ester, 1,26-Dimethyl hexacosanedioate, is a chemical compound with the molecular formula C28H54O4 . It has a molecular weight of 454.73 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 28 carbon atoms, 54 hydrogen atoms, and 4 oxygen atoms . The InChI code for the compound is1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 454.73 .Scientific Research Applications
Anodic Oxidation Applications
Dimethyl hexacosanedioate is relevant in the field of anodic oxidation, particularly as a byproduct in the anodic oxidation of acids such as dimethyl decanedioate. This process involves electrolytic reactions, highlighting the compound's role in electrochemistry and industrial organic syntheses (White, 2003).
Oil-Dilution Capability in Steam-Assisted Gravity Drainage
Research comparing dimethyl ether (DME) with n-hexane for steam-assisted gravity drainage in oil extraction has implications for this compound. Such studies focus on the viscosity reduction capability of these compounds for bitumen, contributing to more efficient petroleum recovery processes (Baek et al., 2018).
Applications in Polymer Chemistry
The compound finds applications in polymer chemistry, particularly in the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters. This area of research has implications for the development of novel polymeric materials with specific thermal and mechanical properties (Stempfle et al., 2011).
properties
IUPAC Name |
dimethyl hexacosanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZACGIMLRVIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558974 | |
Record name | Dimethyl hexacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86797-43-5 | |
Record name | Dimethyl hexacosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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